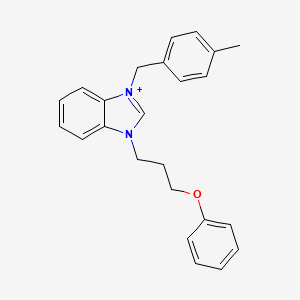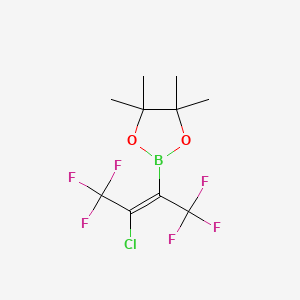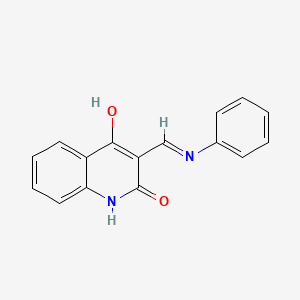
(3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Anilinomethylene)-2,4(1H,3H)-quinolinedione is an organic compound that belongs to the quinolinedione family This compound is characterized by its unique structure, which includes an anilinomethylene group attached to a quinolinedione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(anilinomethylene)-2,4(1H,3H)-quinolinedione typically involves the condensation of aniline with 2,4-quinolinedione under specific reaction conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction mixture is usually heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of 3-(anilinomethylene)-2,4(1H,3H)-quinolinedione may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Anilinomethylene)-2,4(1H,3H)-quinolinedione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to a more reduced form.
Substitution: The anilinomethylene group can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more reduced forms of the quinolinedione core.
Applications De Recherche Scientifique
3-(Anilinomethylene)-2,4(1H,3H)-quinolinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(anilinomethylene)-2,4(1H,3H)-quinolinedione involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Quinolinedione: The parent compound of 3-(anilinomethylene)-2,4(1H,3H)-quinolinedione, which lacks the anilinomethylene group.
3-(Methylamino)-2,4(1H,3H)-quinolinedione: A similar compound with a methylamino group instead of an anilinomethylene group.
3-(Phenylmethylene)-2,4(1H,3H)-quinolinedione: Another derivative with a phenylmethylene group.
Uniqueness
The presence of the anilinomethylene group in 3-(anilinomethylene)-2,4(1H,3H)-quinolinedione imparts unique chemical and biological properties compared to its analogs. This group can participate in additional chemical reactions and may enhance the compound’s interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H12N2O2 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
4-hydroxy-3-(phenyliminomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12N2O2/c19-15-12-8-4-5-9-14(12)18-16(20)13(15)10-17-11-6-2-1-3-7-11/h1-10H,(H2,18,19,20) |
Clé InChI |
HEMVTBPRLXYNKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


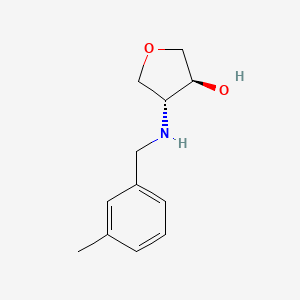
![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B13366447.png)
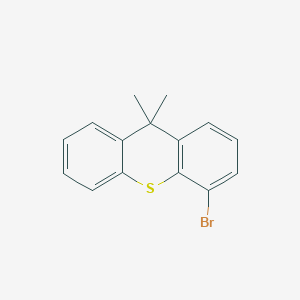
![2-Methyl-3-[6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366457.png)
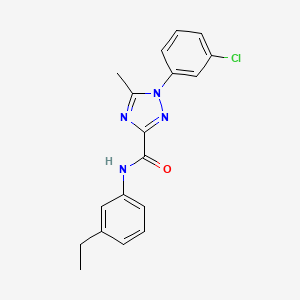
![2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13366463.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B13366469.png)
![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366478.png)
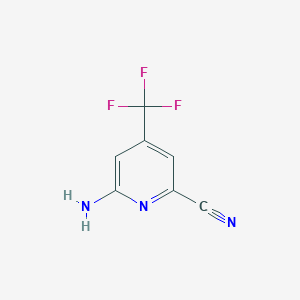
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366488.png)
![1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366489.png)
![1-Benzyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13366490.png)
